N-Octylformamide

Description

The exact mass of the compound N-Octylformamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5952. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Octylformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Octylformamide including the price, delivery time, and more detailed information at info@benchchem.com.

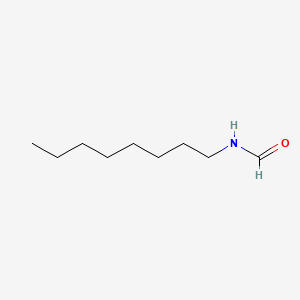

Structure

3D Structure

Properties

IUPAC Name |

N-octylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-10-9-11/h9H,2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWPKQRQZDZVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278061 | |

| Record name | N-Octylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-06-0 | |

| Record name | N-Octylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Octylformamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Octylformamide (C₉H₁₉NO), a secondary amide of significant interest in chemical synthesis and material science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, proven experimental insights, and practical applications, grounded in authoritative references.

Core Molecular and Physical Properties

N-Octylformamide is a formamide derivative characterized by an eight-carbon alkyl chain attached to the amide nitrogen. This structure imparts a unique combination of polarity from the formamide group and lipophilicity from the octyl chain, influencing its physical properties and solvent capabilities.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉NO | [1][2][3] |

| Molecular Weight | 157.26 g/mol | [1][2][4] |

| CAS Number | 6282-06-0 | [1][2][5] |

| IUPAC Name | N-octylformamide | [1][2] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 291 °C (lit.) | [4][5] |

| Canonical SMILES | CCCCCCCCNC=O | [1][7] |

| InChIKey | ZBWPKQRQZDZVSF-UHFFFAOYSA-N | [1][2][3] |

The relatively high boiling point for its molecular weight is a direct consequence of intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of adjacent molecules. This interaction requires significant thermal energy to overcome, elevating its boiling point compared to non-hydrogen bonding analogues of similar mass.

Molecular Structure and Spectroscopic Characterization

The definitive identification and purity assessment of N-Octylformamide rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Structural Representation

The molecule consists of a planar formamide group (-NHCHO) bonded to a flexible n-octyl chain.

Caption: Molecular graph of N-Octylformamide.

Spectroscopic Signatures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is instrumental for confirming the presence of the octyl chain and the formamide group. Key expected signals include a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the methylene groups of the alkyl chain, a triplet for the methylene group adjacent to the nitrogen, and distinct signals for the amide proton and the formyl proton. ¹³C NMR spectroscopy provides complementary data, showing characteristic peaks for the carbonyl carbon and the carbons of the octyl chain.[1][8][9]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic absorptions of the amide functional group. A strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=O stretching vibration. The N-H stretching vibration typically appears as a sharp peak in the 3250-3350 cm⁻¹ region.[10][11]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of N-Octylformamide will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is also diagnostic, often showing a prominent peak corresponding to the loss of the octyl chain or fragments thereof.[1][2][3]

Synthesis and Reactivity

N-Octylformamide is typically synthesized through the formylation of n-octylamine. This can be achieved via several established methods.

General Synthesis Workflow

The most common laboratory and industrial synthesis involves the reaction of a primary amine (n-octylamine) with a formylating agent.

Caption: General workflow for the synthesis of N-Octylformamide.

Example Synthesis Protocol: Formylation with Formic Acid

This protocol describes a common and straightforward method for synthesizing N-formamide compounds.[12]

Materials:

-

n-Octylamine

-

Formic acid (≥95%)

-

Toluene (or another suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine n-octylamine (1.0 eq) and toluene.

-

Addition of Formic Acid: Slowly add formic acid (1.1 eq) to the stirred solution. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting amine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to yield pure N-Octylformamide.

Causality: The use of a Dean-Stark trap is critical. The removal of water drives the equilibrium of the amidation reaction towards the product, ensuring a high yield as per Le Chatelier's principle. The basic wash with sodium bicarbonate neutralizes any remaining formic acid.

Applications in Research and Development

The bifunctional nature of N-Octylformamide—a polar head and a nonpolar tail—makes it a versatile molecule in several scientific domains.

-

Solvent and Reaction Medium: It can serve as a polar aprotic solvent for various chemical reactions. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

-

Organic Synthesis Intermediate: The formamide group can be a precursor to other functional groups. For instance, it can be dehydrated to form an isocyanide or hydrolyzed back to the primary amine. This makes it a useful intermediate in multi-step organic syntheses.[12]

-

Role in Drug Development and Formulation: While not typically an active pharmaceutical ingredient (API) itself, N-Octylformamide serves as a model compound for understanding the behavior of amide-containing drugs. Its solvent properties can be relevant in screening for crystallization conditions or in developing formulations for poorly soluble APIs.[13][14] The study of such amphiphilic molecules aids in designing drug delivery systems like nanoformulations, where interactions at aqueous-lipid interfaces are critical.[15][16][17]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling N-Octylformamide.

-

Hazards: N-Octylformamide is generally considered to cause skin and serious eye irritation. It may also cause respiratory irritation. It is a combustible liquid.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[21] Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[18][21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][19]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[19]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

-

This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[18][19][21]

References

-

Title: N-Octylformamide | C9H19NO | CID 221394 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]

-

Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]

-

Title: N-octylformamide (C9H19NO) Source: PubChemLite URL: [Link]

-

Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]

- Source: Google Patents (CN102942500A)

-

Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University Course Material URL: [Link]

-

Title: NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy Source: Universal Class URL: [Link]

-

Title: Spectroscopy | Organic chemistry | Science Source: Khan Academy URL: [Link]

-

Title: N-Methylformamide | C2H5NO | CID 31254 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Innovative Strategies in Generic Drug Development: The Role of Polymorph, Amorphous, Pseudopolymorph, and Cocrystal Solid Forms Source: ResearchGate URL: [Link]

-

Title: Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives Source: MDPI URL: [Link]

-

Title: Clinical Applications of Targeted Nanomaterials Source: PubMed Central (PMC) URL: [Link]

-

Title: An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications Source: MDPI URL: [Link]

-

Title: Research in the Field of Drug Design and Development Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, N-octyl- [webbook.nist.gov]

- 3. Formamide, N-octyl- [webbook.nist.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. N-octylformamide | 6282-06-0 [chemicalbook.com]

- 6. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-octylformamide (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 8. lehigh.edu [lehigh.edu]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. CN102942500A - Preparation method of N-formamide compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Clinical Applications of Targeted Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. fishersci.com [fishersci.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. uni-muenster.de [uni-muenster.de]

An In-depth Technical Guide to N-Octylformamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octylformamide (CAS No: 6282-06-0) is a secondary amide characterized by an eight-carbon alkyl chain attached to a formyl group. While not as extensively studied as its smaller counterparts like N,N-dimethylformamide (DMF), N-octylformamide and other long-chain N-alkylformamides represent a class of compounds with potential applications ranging from specialty solvents to intermediates in organic synthesis and, speculatively, as bioactive molecules. Their amphiphilic nature, stemming from the polar formamide head and the nonpolar octyl tail, suggests utility in modulating solubility and interacting with biological membranes. This guide provides a comprehensive overview of N-octylformamide, focusing on its synthesis, physicochemical properties, characterization, and potential relevance in the field of drug discovery and development.

Physicochemical Properties of N-Octylformamide

A thorough understanding of the physicochemical properties of N-Octylformamide is essential for its application in research and development. Key data is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6282-06-0 | [NIST, PubChem][1][2] |

| Molecular Formula | C₉H₁₉NO | [NIST][1] |

| Molecular Weight | 157.25 g/mol | [PubChem][2] |

| Boiling Point | 291 °C (lit.) | [ChemicalBook][3] |

| Physical State | Liquid (at 20 °C) | [Tokyo Chemical Industry][4] |

| Appearance | Colorless to light yellow clear liquid | [Tokyo Chemical Industry][4] |

| Purity (Commercial) | >98.0% (GC) | [Tokyo Chemical Industry][4] |

The long alkyl chain of N-octylformamide imparts significant lipophilicity, suggesting good solubility in nonpolar organic solvents, while the polar formamide group allows for hydrogen bonding and some degree of polarity. This balance is crucial for its potential role as a solvent or in biological systems.

Synthesis of N-Octylformamide: A Validated Protocol

The synthesis of N-octylformamide is most commonly achieved through the N-formylation of n-octylamine. This reaction can be carried out using various formylating agents, with formic acid being a readily available and effective choice. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of formic acid, followed by dehydration to form the amide.

Experimental Protocol: N-formylation of n-Octylamine

This protocol is based on established methods for the N-formylation of primary amines using formic acid.

Materials:

-

n-Octylamine

-

Formic acid (85-98%)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and separatory funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine n-octylamine (1.0 eq) and toluene.

-

Addition of Formic Acid: To the stirred solution, add formic acid (1.2-1.5 eq) dropwise. An exothermic reaction may be observed.

-

Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-octylformamide.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain N-octylformamide as a clear liquid.

Hypothetical binding of a formamide-based HDAC inhibitor.

Cytotoxicity and Metabolism

Studies on smaller N-alkylformamides have shown that their metabolites, specifically S-linked cysteine and glutathione conjugates, can exhibit cytotoxicity to hepatocytes and lymphoma cells. [5]This suggests that the metabolic fate of N-octylformamide could lead to biologically active species. While this raises concerns about potential toxicity, it also opens avenues for prodrug strategies where a modified N-octylformamide derivative is designed to be metabolized into a cytotoxic agent specifically in cancer cells.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for N-octylformamide is limited, precautions for related formamides should be followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Octylformamide is a simple yet versatile chemical with well-defined physicochemical properties and straightforward synthesis. While its direct applications in drug development are not yet established, its role as a synthetic intermediate and the potential for the N-alkylformamide scaffold to interact with biological targets like HDACs make it a compound of interest for further investigation. The insights and protocols provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of N-Octylformamide in their respective fields.

References

-

National Institute of Standards and Technology (NIST). Formamide, N-octyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 221394, N-Octylformamide. [Link]

-

Mai, A., et al. (2005). Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. Bioorganic & Medicinal Chemistry, 13(10), 3449-3461. [Link]

-

Yoo, J. A., et al. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Biomedical Science, 19(1), 1-10. [Link]

-

Ueda, H., et al. (2006). Design, synthesis, and evaluation of cyclic amide/imide-bearing hydroxamic acid derivatives as class-selective histone deacetylase (HDAC) inhibitors. Journal of Medicinal Chemistry, 49(16), 4742-4745. [Link]

-

Han, D. H., et al. (1990). Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. Chemical Research in Toxicology, 3(2), 118-124. [Link]

Sources

- 1. Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Formamide, N-octyl- [webbook.nist.gov]

- 5. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of N-Octylformamide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octylformamide, a secondary amide with the chemical formula C9H19NO, serves as a versatile intermediate in organic synthesis.[1][2] Its utility spans various applications, including the production of pharmaceuticals, agrochemicals, and surfactants.[3] The formamide functional group provides a reactive site for further chemical transformations, making it a valuable building block in the development of more complex molecules. This guide provides a comprehensive overview of the synthesis and purification of N-Octylformamide, with a focus on practical laboratory-scale preparation.

Core Synthesis Methodologies

The primary route for the synthesis of N-Octylformamide involves the formylation of octylamine. This can be achieved through several methods, with the Leuckart reaction and direct formylation with formic acid being the most common and effective approaches.[4]

The Leuckart Reaction: A Classic Approach

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones, which can be adapted for the formylation of amines.[5][6] In this context, octylamine is treated with a formylating agent, typically formamide or a mixture of formamide and formic acid, at elevated temperatures.[7][8][9]

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the amine on the formylating agent. When formamide is used, it can decompose to generate ammonia and formic acid in situ. The formic acid then acts as the formylating agent. The overall transformation involves the formation of a formyl intermediate which is then reduced.[6]

Figure 1: Simplified reaction pathway of the Leuckart reaction for N-Octylformamide synthesis.

Direct Formylation with Formic Acid

A more direct and often higher-yielding method involves the reaction of octylamine with formic acid.[4] This reaction is typically carried out by refluxing the amine with an excess of formic acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

Reaction Mechanism:

This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of octylamine attacks the carbonyl carbon of formic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield N-Octylformamide.

Figure 2: Mechanism of direct formylation of octylamine with formic acid.

Detailed Experimental Protocol: Direct Formylation

This protocol details the synthesis of N-Octylformamide via direct formylation of octylamine with formic acid, a method favored for its simplicity and efficiency.

Materials and Equipment:

-

Octylamine (99%)

-

Formic acid (98-100%)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine octylamine (0.1 mol, 12.93 g) and formic acid (0.2 mol, 9.2 g, ~7.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid. Caution: CO2 evolution will occur.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude N-Octylformamide.

Purification Techniques

The crude N-Octylformamide obtained from the synthesis will likely contain unreacted starting materials and by-products. Purification is crucial to obtain a product of high purity suitable for further applications.

| Purification Method | Principle | Advantages | Disadvantages |

| Distillation | Separation based on differences in boiling points. | Effective for removing non-volatile impurities and solvents. | Can be challenging if boiling points of impurities are close to the product. Thermal decomposition may occur at high temperatures. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Highly effective for separating compounds with similar boiling points. | Can be time-consuming and requires significant solvent usage. |

| Recrystallization | Purification of a solid by dissolving it in a suitable solvent at high temperature and allowing it to crystallize upon cooling. | Can yield very pure product. | Not suitable for liquids or oils. Requires finding an appropriate solvent system. |

For N-Octylformamide, which is a liquid at room temperature, vacuum distillation is the most common and effective purification method.[10][11]

Detailed Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle

-

Thermometer

Procedure:

-

Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed. Place the crude N-Octylformamide in the distillation flask.

-

Distillation:

-

Begin heating the distillation flask gently with a heating mantle.

-

Gradually apply vacuum.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of N-Octylformamide is approximately 291°C at atmospheric pressure, but under vacuum, it will distill at a significantly lower temperature.[10][11] For example, at ~1 mmHg, the boiling point will be in the range of 130-140°C.

-

Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

-

Figure 3: Workflow for the purification of N-Octylformamide via vacuum distillation.

Characterization

The identity and purity of the synthesized N-Octylformamide should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the octyl chain protons and the formyl proton. |

| ¹³C NMR Spectroscopy | The spectrum should display the correct number of signals corresponding to the nine carbon atoms in the molecule.[2] |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretch of the amide, and a band around 3300 cm⁻¹ for the N-H stretch. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of N-Octylformamide (157.25 g/mol ).[1][2] |

| Gas Chromatography (GC) | A single major peak indicating high purity.[1] |

Safety Considerations

-

Octylamine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.

-

N-Octylformamide: The safety data for N-Octylformamide is not as extensively documented as for its precursors. However, as with all chemicals, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12][13][14][15]

Conclusion

The synthesis and purification of N-Octylformamide can be readily achieved in a laboratory setting. The direct formylation of octylamine with formic acid offers a straightforward and efficient synthetic route. Subsequent purification by vacuum distillation yields a product of high purity suitable for a wide range of applications in research and development. Adherence to proper safety protocols is paramount throughout the entire process.

References

- Moffat, J., Newton, M. V., & Papenmeier, G. J. (1962). Formylation of t-Butylamine and t-Octylamine. The Journal of Organic Chemistry, 27(11), 4058–4059. Available at: https://pubs.acs.org/doi/abs/10.1021/jo01058a528

- Leuckart reaction - Grokipedia. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8v4pDHNWYr9qgeoH9lTNozyEdlL4RKYOBrftOeOUGlj3g-6lDrVNT1uiPCJwkrxtOX0EGGjuzEKaynxnn0YRKxVajjBPDVnZyVY7mKNYDV_y7DfjIbcw02d2X0D1Qpy6RBUA0IB0ZZw==

- SAFETY DATA SHEET. (n.d.). Retrieved from https://www.thermofisher.

- Leuckart reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Leuckart_reaction

- Formamide, N-octyl- - NIST Chemistry WebBook. (n.d.). Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C6282060

- N-Octylformamide | C9H19NO | CID 221394 - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-Octylformamide

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/sds/aldrich/186317

- Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from https://www.scirp.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from https://www.fishersci.com/store/msds?partNumber=AC127010000&productDescription=N-METHYLFORMAMIDE+100ML&vendorId=VN00032119&countryCode=US&language=en

- Formylation of Amines - MDPI. (2014). Retrieved from https://www.mdpi.com/1420-3049/19/6/7688

- SAFETY DATA SHEET - TCI Chemicals. (2019). Retrieved from https://www.tcichemicals.com/GB/en/sds/V0106_EN.pdf

- SAFETY DATA SHEET - ChemSupply Australia. (2022). Retrieved from https://www.chemsupply.com.au/documents/DL0151CH2T.pdf

- N-octylformamide | 6282-06-0 - ChemicalBook. (2023). Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21456981.htm

- Method for the synthesis of substituted formylamines and substituted amines - Google Patents. (n.d.). Retrieved from https://patents.google.

- Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents. (n.d.). Retrieved from https://patents.google.

- N-n-Octylformamide - Labsolu. (n.d.). Retrieved from https://labsolu.ca/products/n-n-octylformamide

- N-octylformamide (C9H19NO) - PubChemLite. (n.d.).

- What are the properties and uses of Octylamine? - FAQ - Guidechem. (n.d.). Retrieved from https://www.guidechem.com/faq/what-are-the-properties-and-uses-of-octylamine-item-8832.html

- Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report - Primaryinfo.com. (n.d.). Retrieved from https://primaryinfo.com/industry/octylamine.htm

Sources

- 1. Formamide, N-octyl- [webbook.nist.gov]

- 2. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. primaryinfo.com [primaryinfo.com]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 9. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 10. N-octylformamide | 6282-06-0 [chemicalbook.com]

- 11. labsolu.ca [labsolu.ca]

- 12. uni-muenster.de [uni-muenster.de]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-depth Technical Guide to the Solubility of N-Octylformamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N-octylformamide. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern N-octylformamide's behavior in various organic solvent systems. We will delve into predictive methodologies based on molecular structure, outline a robust experimental protocol for precise solubility determination, and discuss the practical implications of this data in drug development and organic synthesis.

Introduction: The Molecular Profile of N-Octylformamide

N-octylformamide (C₉H₁₉NO) is a fascinating molecule characterized by a structural dichotomy.[1][2][3] It possesses a polar formamide head group (-NHCHO) capable of participating in strong dipole-dipole interactions and acting as both a hydrogen bond donor and acceptor. This is appended to a long, lipophilic eight-carbon alkyl chain (the octyl group), which imparts significant nonpolar character. This amphiphilic nature suggests a nuanced and highly variable solubility profile, making it a versatile compound in applications ranging from a specialty solvent and a building block in organic synthesis to a potential excipient in pharmaceutical formulations.[4][5] A thorough understanding of its solubility is therefore a critical prerequisite for its effective application.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | [1][2] |

| Molecular Weight | 157.26 g/mol | [2][6] |

| IUPAC Name | N-octylformamide | [1] |

| CAS Number | 6282-06-0 | [2][6][7] |

| Boiling Point | 291°C (lit.) | [6][7] |

| Appearance | Colorless to Light Yellow Liquid |

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle, predicting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

-

The Polar Formamide Group: The formamide moiety is highly polar and can engage in hydrogen bonding, similar to the well-studied N,N-Dimethylformamide (DMF).[8][9] This part of the molecule will drive solubility in polar solvents.

-

The Nonpolar Octyl Chain: The eight-carbon tail is purely aliphatic and will interact favorably with nonpolar solvents through van der Waals forces. This chain significantly influences the molecule's interaction with hydrocarbons and other lipophilic media.

Based on this structure, we can make informed predictions about N-octylformamide's solubility across different solvent classes.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The formamide group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The long alkyl chain may reduce miscibility in highly polar protic solvents like water compared to shorter-chain formamides. |

| Polar Aprotic | DMSO, Acetone, THF | High | Strong dipole-dipole interactions between the solvent and the polar formamide head are the primary driving force. These solvents effectively solvate the polar portion of the molecule. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Moderate to Low | The octyl chain will interact favorably with nonpolar solvents. However, the high energy required to break the strong dipole-dipole and hydrogen bonding interactions between N-octylformamide molecules will limit solubility. |

| Ethers | Diethyl Ether | Limited | Diethyl ether has a lower polarity compared to THF, and its ability to solvate the polar formamide group is weaker, leading to limited solubility. |

| Ketones | Acetone | High | As a polar aprotic solvent, acetone effectively solvates the formamide group through dipole-dipole interactions. |

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for accurate formulation and process design. The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[10]

The Shake-Flask Method: A Step-by-Step Guide

This protocol ensures a self-validating system by establishing a true equilibrium between the solute and the solvent.

Objective: To determine the saturation solubility of N-octylformamide in a given organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

N-octylformamide (>98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for quantification

-

Volumetric flasks and pipettes

Workflow:

-

Preparation of Supersaturated Solutions (The "Why"): Add an excess amount of N-octylformamide to a known volume or mass of the chosen solvent in a sealed vial. The key is to ensure that a solid or separate liquid phase of the solute remains visible after equilibration. This guarantees that the solvent is fully saturated and in equilibrium with the excess solute.

-

Equilibration (The "Why"): Place the vials in a temperature-controlled orbital shaker set to 25°C (or the desired temperature). Agitate the samples for a minimum of 24-48 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium, where the rates of dissolution and precipitation are equal. Shorter times might only yield kinetic solubility, which can be misleading.[11]

-

Phase Separation (The "Why"): After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess undissolved N-octylformamide settle. This step is critical to avoid clogging the filter and contaminating the saturated solution sample.

-

Sample Extraction (The "Why"): Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Filtering is a mandatory step to remove any microscopic undissolved particles, ensuring that the analyzed sample represents only the dissolved solute.

-

Quantification (The "Why"):

-

Prepare a series of calibration standards of N-octylformamide in the same solvent at known concentrations.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., GC-FID). The choice of analytical technique depends on the solute's properties; for a volatile compound like N-octylformamide, GC is often suitable.

-

-

Calculation: Use the calibration curve to determine the concentration of N-octylformamide in the diluted sample. Back-calculate to find the concentration in the original, undiluted saturated solution. This value represents the solubility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Illustrative Data Presentation

The data obtained from the experimental protocol should be presented clearly for comparative analysis. The following table provides an illustrative example of how experimentally determined solubility data for N-octylformamide at 25°C might be summarized.

Illustrative Solubility of N-Octylformamide at 25°C

| Solvent | Solvent Class | Predicted Solubility | Illustrative Value ( g/100 mL) |

| Methanol | Polar Protic | High | > 50 (Miscible) |

| n-Hexane | Nonpolar | Low | ~1.5 |

| Toluene | Nonpolar (Aromatic) | Moderate | ~15.0 |

| Acetone | Polar Aprotic | High | > 50 (Miscible) |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | > 50 (Miscible) |

| Diethyl Ether | Ether | Limited | ~5.0 |

Conclusion and Applications

The solubility of N-octylformamide is a complex interplay between its polar formamide head and its nonpolar octyl tail. While theoretical principles provide a strong predictive foundation, precise quantitative data derived from rigorous experimental methods like the shake-flask protocol is indispensable for practical applications. This data is critical for:

-

Drug Formulation: For developing both aqueous and non-aqueous formulations, including lipid-based drug delivery systems where N-octylformamide might act as a co-solvent or solubilizer.[4]

-

Organic Synthesis: As a reaction solvent, understanding its ability to dissolve reactants and reagents is key to optimizing reaction kinetics and yields.[12]

-

Purification Processes: For designing extraction and crystallization procedures where selective solubility is required to separate the desired product from impurities.

This guide provides the foundational knowledge and a practical framework for researchers to confidently explore and utilize the unique solvent properties of N-octylformamide.

References

-

Title: N-Octylformamide | C9H19NO | CID 221394 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]

-

Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

-

Title: The Role of N-Ethylformamide as an Organic Solvent in Industrial Processes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Source: Google Patents (CN102942500A)

-

Title: Is there any experimental method to find solubility of the transparent polymer in a certain solvent? Source: ResearchGate URL: [Link]

-

Title: Molecular Solvents – Replacements for DMF, DMAC, NMP Source: Wordpress URL: [Link]

-

Title: Table 2 Solubility of different ketones in the buffer medium and... Source: ResearchGate URL: [Link]

-

Title: Solubility of Hydrocarbons in Physical Solvents Source: Bryan Research & Engineering, LLC URL: [Link]

-

Title: Beyond a solvent: triple roles of dimethylformamide in organic chemistry Source: RSC Publishing URL: [Link]

-

Title: Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N- Source: arXiv URL: [Link]

-

Title: Thermodynamic Study of N- methylformamide and N,N-Dimethyl- Formamide Source: Preprints.org URL: [Link]

Sources

- 1. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, N-octyl- [webbook.nist.gov]

- 3. Formamide, N-octyl- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102942500A - Preparation method of N-formamide compound - Google Patents [patents.google.com]

- 6. labsolu.ca [labsolu.ca]

- 7. N-octylformamide | 6282-06-0 [chemicalbook.com]

- 8. arxiv.org [arxiv.org]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectroscopic Data of N-Octylformamide

Abstract

N-Octylformamide (C₉H₁₉NO, CAS: 6282-06-0) is a secondary amide with significant utility in various chemical applications, including as a solvent, a stabilizer, and an intermediate in organic synthesis.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use and for quality control in research and industrial settings. This guide provides a detailed analysis of the key spectroscopic data for N-Octylformamide, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a self-validating methodology for the unambiguous structural confirmation and purity assessment of N-Octylformamide. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview

N-Octylformamide is comprised of an eight-carbon alkyl chain (the octyl group) attached to the nitrogen atom of a formamide group. This structure gives rise to distinct signals in various spectroscopic analyses, which, when interpreted together, provide a complete picture of the molecule's constitution.

The expected spectroscopic signatures are:

-

NMR Spectroscopy : Will reveal the number of unique proton and carbon environments, their connectivity, and the electronic environment of the formyl proton and carbonyl carbon.

-

IR Spectroscopy : Will identify the key functional groups, primarily the N-H and C=O bonds of the secondary amide.

-

Mass Spectrometry : Will confirm the molecular weight and provide insights into the fragmentation patterns, further corroborating the structure.[1]

Below is a diagram illustrating the molecular structure of N-Octylformamide with numbering for the carbon atoms of the octyl chain.

Caption: Molecular structure of N-Octylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For N-Octylformamide, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of N-Octylformamide is as follows:

-

Sample Preparation : Dissolve approximately 10-20 mg of N-Octylformamide in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]

-

Instrumentation : Utilize a high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument for ¹H NMR and a corresponding frequency (e.g., 75 or 101 MHz) for ¹³C NMR.[4]

-

Data Acquisition : Acquire the spectra at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.[2]

-

Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of N-Octylformamide exhibits characteristic signals for the alkyl chain protons, the amide proton, and the formyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | Formyl proton (CHO) |

| ~6.0-7.0 | Broad Singlet | 1H | Amide proton (NH) |

| ~3.2 | Quartet | 2H | Methylene group adjacent to N (N-CH₂) |

| ~1.5 | Multiplet | 2H | Methylene group β to N |

| ~1.3 | Multiplet | 10H | Methylene groups of the alkyl chain |

| ~0.9 | Triplet | 3H | Terminal methyl group (CH₃) |

-

Formyl Proton (~8.0 ppm) : This proton is significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom.

-

Amide Proton (~6.0-7.0 ppm) : The chemical shift of the N-H proton can be broad and variable depending on concentration and solvent due to hydrogen bonding and exchange.

-

Alkyl Chain Protons : The protons on the carbon adjacent to the nitrogen (~3.2 ppm) are deshielded. The remaining methylene groups of the octyl chain appear as a complex multiplet around 1.3 ppm, and the terminal methyl group gives a characteristic triplet at approximately 0.9 ppm.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Carbonyl carbon (C=O) |

| ~40 | Methylene carbon adjacent to N (N-CH₂) |

| ~32 | Alkyl chain carbons |

| ~29 | Alkyl chain carbons |

| ~27 | Alkyl chain carbons |

| ~23 | Alkyl chain carbons |

| ~14 | Terminal methyl carbon (CH₃) |

-

Carbonyl Carbon (~163 ppm) : The amide carbonyl carbon resonates at a characteristic downfield shift.[6]

-

Alkyl Carbons : The carbons of the octyl chain show distinct signals, with the carbon attached to the nitrogen appearing around 40 ppm. The other methylene carbons are found in the typical aliphatic region (23-32 ppm), and the terminal methyl carbon is the most upfield at ~14 ppm.

Caption: Summary of ¹H and ¹³C NMR assignments for N-Octylformamide.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: IR

-

Sample Preparation : The IR spectrum of N-Octylformamide, which is a liquid or low-melting solid at room temperature, can be obtained neat by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of N-Octylformamide is dominated by absorptions corresponding to the secondary amide and alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, Broad | N-H stretch | Secondary Amide |

| 2950-2850 | Strong | C-H stretch | Alkyl |

| ~1670 | Strong | C=O stretch (Amide I band) | Secondary Amide |

| ~1550 | Moderate | N-H bend (Amide II band) | Secondary Amide |

-

N-H Stretch (~3300 cm⁻¹) : This strong, broad absorption is characteristic of the N-H bond in a secondary amide and is broadened due to hydrogen bonding.[8]

-

C-H Stretches (2950-2850 cm⁻¹) : These strong absorptions are due to the stretching vibrations of the C-H bonds in the octyl chain.[9]

-

Amide I Band (~1670 cm⁻¹) : This is one of the most characteristic absorptions in the IR spectrum and is primarily due to the C=O stretching vibration.[10]

-

Amide II Band (~1550 cm⁻¹) : This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[11]

Experimental Protocol: MS

-

Sample Introduction : A dilute solution of N-Octylformamide is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with high-energy electrons.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Data and Interpretation

The mass spectrum of N-Octylformamide will show the molecular ion peak and several characteristic fragment ions. The molecular weight of N-Octylformamide (C₉H₁₉NO) is 157.25 g/mol .[12]

| m/z | Proposed Fragment | Significance |

| 157 | [C₉H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 100 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 86 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 72 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical |

| 58 | [CH₃(CH₂)₃NH=CHOH]⁺ | McLafferty rearrangement product |

| 44 | [H₂N=CHO]⁺ | Formamide fragment |

| 30 | [CH₂=NH₂]⁺ | Common amine fragment |

-

Molecular Ion (m/z 157) : The presence of a peak at m/z 157 confirms the molecular weight of the compound.[1]

-

Alpha-Cleavage : Fragmentation often occurs at the C-C bond alpha to the nitrogen atom, leading to the loss of alkyl radicals and the formation of stable iminium ions.

-

McLafferty Rearrangement : A characteristic rearrangement for amides with a sufficiently long alkyl chain can lead to a fragment at m/z 58.

-

Base Peak : The most abundant ion in the spectrum (the base peak) is often a smaller, stable fragment. For N-Octylformamide, this is frequently observed at m/z 30 or 58.[13]

Caption: Plausible fragmentation pathways for N-Octylformamide in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For N-Octylformamide:

-

Mass Spectrometry confirms the molecular formula of C₉H₁₉NO with a molecular ion at m/z 157.

-

IR Spectroscopy identifies the key functional groups: a secondary amide (N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1670 cm⁻¹) and an alkyl chain (C-H stretches at 2950-2850 cm⁻¹).

-

¹³C NMR confirms the presence of 9 unique carbon environments, including a carbonyl carbon (~163 ppm) and eight aliphatic carbons.

-

¹H NMR provides the final, detailed structural confirmation, showing the connectivity of all protons, including the distinct formyl and amide protons, and the signals corresponding to the octyl chain.

Together, these techniques provide a comprehensive and self-validating dataset that unambiguously confirms the structure of N-Octylformamide.

References

-

National Institute of Standards and Technology. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Octylformamide. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

-

PubChemLite. (n.d.). N-octylformamide (C9H19NO). Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888). Retrieved from [Link]

-

NFDI4Chem Search Service. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [Link]

-

SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Native Top‐Down Mass Spectrometry Reveals a Role for Interfacial Glycans on Therapeutic Cytokine and Hormone Assemblies. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Top-down mass spectrometry of native proteoforms and their complexes: A community study. PMC. Retrieved from [Link]

-

Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice. PMC. Retrieved from [Link]

Sources

- 1. Formamide, N-octyl- [webbook.nist.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. Formamide, N-octyl- [webbook.nist.gov]

- 13. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Landscape of High-Purity N-Octylformamide: A Technical Guide for Researchers

Introduction: The Critical Role of Purity in Scientific Advancement

In the realms of pharmaceutical development, materials science, and advanced organic synthesis, the integrity of every reagent is paramount. N-Octylformamide (CAS No. 6282-06-0)[1][2], a versatile amide solvent and intermediate, is no exception. Its utility in various applications is directly correlated with its purity. Even trace impurities can have significant consequences, potentially altering reaction kinetics, compromising the stability of formulations, or introducing contaminants that skew analytical results.[3][4][5] In drug development, for instance, such contaminants can affect the efficacy and safety profile of a potential therapeutic, making the selection and validation of a high-purity N-Octylformamide supplier a critical, foundational step for any research program.[3][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to confidently source, evaluate, and qualify high-purity N-Octylformamide for their specific applications.

Section 1: Defining "High-Purity" N-Octylformamide

The term "high-purity" is not absolute; its definition is contingent upon the specific application. For general synthetic chemistry, a purity of >98% may be sufficient. However, for applications in pharmaceutical manufacturing or sensitive analytical techniques, purity requirements often exceed 99.5%, with stringent controls on specific impurities like water, unreacted starting materials, and by-products from synthesis.[4][6]

Key Analytical Techniques for Purity Assessment:

A comprehensive assessment of N-Octylformamide purity relies on a suite of modern analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for identifying and quantifying volatile and semi-volatile impurities.[7][8] It offers high specificity and sensitivity, making it ideal for detecting residual starting materials or by-products.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the separation and quantification of non-volatile impurities that may not be amenable to GC analysis.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used quantitatively (qNMR) to determine purity without the need for a specific reference standard of the main component.[7] NMR is also invaluable for identifying unknown impurities by elucidating their chemical structure.

-

Karl Fischer Titration: This method is the gold standard for accurately determining water content, a critical parameter as water can act as an unwanted nucleophile in many reactions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used for functional group analysis and can quickly confirm the identity of the bulk material.

A reputable supplier will readily provide Certificates of Analysis (CoA) detailing the results of these tests for a specific lot.

Section 2: The Commercial Supplier Landscape

Several chemical suppliers offer N-Octylformamide, though purity grades and the extent of analytical documentation can vary. When evaluating suppliers, it is crucial to look beyond the advertised purity percentage and scrutinize the accompanying analytical data.

| Supplier | Advertised Purity | Analysis Method Cited | Key Considerations |

| TCI America | >98.0% | GC | Provides access to SDS, specifications, and lot-specific CoA. NMR data is also mentioned for structural confirmation.[9] |

| Fisher Scientific | ≥98.0% (GC) | GC | Distributes TCI products, offering similar specifications and documentation.[10] |

| Other Research Chemical Suppliers | Typically ≥98% | Often GC | Availability and depth of analytical data may vary. It is essential to request lot-specific data before purchase.[11][12] |

Note: This table is illustrative and not exhaustive. Researchers should conduct their own searches for the most current supplier information.

Section 3: A Practical Workflow for Supplier and Lot Qualification

Sourcing from a reputable supplier is the first step. The second, and equally critical, step is in-house validation of each new lot of N-Octylformamide before its use in critical experiments. This ensures consistency and mitigates the risk of batch-to-batch variability.

Below is a recommended workflow for qualifying a new batch of N-Octylformamide:

Caption: Workflow for incoming qualification of N-Octylformamide.

Detailed Protocol for In-House Purity Verification by GC-MS:

-

Sample Preparation: Prepare a dilute solution of the N-Octylformamide lot in a high-purity solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX) and coupled to a mass spectrometer.[8]

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Analysis: Inject the prepared sample. Integrate the peak areas of all detected components. The purity is calculated as the peak area of N-Octylformamide divided by the total peak area of all components. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).[1]

Section 4: Understanding Potential Impurities and Their Impact

A thorough understanding of the synthetic route of N-Octylformamide is crucial for anticipating potential impurities.[7] The most common synthesis involves the formylation of n-octylamine with a formylating agent like formic acid.

Caption: Potential impurities from the synthesis of N-Octylformamide.

Common Impurities and Their Consequences:

-

Unreacted Starting Materials (n-Octylamine, Formic Acid): The presence of a primary amine like n-octylamine can lead to significant side reactions. Formic acid can alter the pH of a reaction mixture and act as an unwanted reagent.[13]

-

Water: As mentioned, water can hydrolyze reagents or products and interfere with water-sensitive reactions.

-

Oxidation/Polymeric By-products: Exposure to air and light can cause discoloration (e.g., yellowing) and the formation of polymeric impurities, which can be difficult to remove and may interfere with downstream processes.[14]

The impact of these impurities is magnified in sensitive applications. In drug formulation, reactive impurities can degrade the active pharmaceutical ingredient (API), affecting stability and shelf-life.[5][15] In catalysis, they can poison expensive metal catalysts, rendering them inactive.

Conclusion

The selection of a commercial supplier for high-purity N-Octylformamide is a decision that warrants careful consideration and rigorous scientific validation. By understanding the analytical techniques used to define purity, scrutinizing supplier documentation, and implementing a robust in-house qualification workflow, researchers can ensure the quality and consistency of this critical reagent. This diligence forms the bedrock of reproducible, reliable, and ultimately successful research and development endeavors.[4]

References

- The Critical Role of High-Purity Solvents in Biotech and Pharmaceutical Innov

- Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide. (2025). Benchchem.

- Why Solvent Purity Is Crucial in the World of Chemistry. (2025). Ibis Scientific, LLC.

- The importance of high-purity solvents in pharma production.

- A Comparative Guide to Analytical Methods for Formamide Determination in M

- Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastviewsolvents.com.

- High-Purity Solvents: Driving Innovation Across Global Industries. (2025). BCC Research Blog.

- N-n-Octylformamide. [Supplier Name Redacted].

- N-n-Octylformamide 6282-06-0. TCI AMERICA.

- N-n-Octylformamide 98.0+%, TCI America™. Fisher Scientific.

- HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. SIELC Technologies.

- N-octylformamide | 6282-06-0. (2023). ChemicalBook.

- N-n-Octylformamide 6282-06-0. Tokyo Chemical Industry Co., Ltd. (APAC).

- Formamide, N-octyl-. NIST WebBook.

- Determination of formamide in urine by gas chromatography mass spectrometry. (2018).

- Dimethylformamide: Purification, Tests For Purity and Physical Properlies. Scribd.

- Formamide, N-octyl-. NIST WebBook.

- N-Octylformamide | C9H19NO | CID 221394. PubChem - NIH.

- Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. (2025). Benchchem.

Sources

- 1. Formamide, N-octyl- [webbook.nist.gov]

- 2. Formamide, N-octyl- [webbook.nist.gov]

- 3. The Critical Role of High-Purity Solvents in Biotech and Pharmaceutical Innovation | OpsMatters [opsmatters.com]

- 4. ibisscientific.com [ibisscientific.com]

- 5. The importance of high-purity solvents in pharma production [ncc.ie]

- 6. blog.bccresearch.com [blog.bccresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-n-オクチルホルムアミド | N-n-Octylformamide | 6282-06-0 | 東京化成工業株式会社 [tcichemicals.com]

- 10. N-n-Octylformamide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 11. labsolu.ca [labsolu.ca]

- 12. N-octylformamide | 6282-06-0 [chemicalbook.com]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. coastviewsolvents.com [coastviewsolvents.com]

Methodological & Application

Application Note: N-Octylformamide as a High-Boiling Point, Polar Aprotic Solvent for Suzuki-Miyaura Coupling Reactions

Introduction: The Enduring Importance of Suzuki-Miyaura Coupling and the Quest for Greener Solvents

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's outcome is profoundly influenced by several components, including the catalyst, ligand, base, and, critically, the solvent.[3]

Traditionally, polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) have been employed.[4] However, growing concerns over the environmental impact and toxicity of these conventional solvents have spurred a significant shift towards "green chemistry," prioritizing the use of safer, more sustainable alternatives.[5][6] This note explores the potential of N-Octylformamide, a high-boiling point, polar aprotic N-alkyl amide, as a novel and advantageous solvent for Suzuki-Miyaura coupling reactions. While N-alkyl amides like DMF are known to be effective, N-Octylformamide remains an underexplored candidate that offers a unique combination of physical properties beneficial for this pivotal transformation.[5]

Rationale for N-Octylformamide as a Candidate Solvent

The ideal solvent for a Suzuki-Miyaura coupling must effectively dissolve a diverse range of components, from nonpolar organic substrates to polar organometallic intermediates and inorganic bases.[4] N-Octylformamide (C₉H₁₉NO) presents several compelling characteristics that align with these requirements.

Key Properties of N-Octylformamide:

| Property | Value | Significance in Suzuki Coupling |

| Boiling Point | 291 °C | Allows for a wide operational temperature range, enabling reactions with challenging or sterically hindered substrates that require significant thermal energy. Reduces solvent loss due to evaporation. |

| Solvent Type | Polar Aprotic Amide | The amide functionality is effective at solvating and stabilizing the charged palladium intermediates crucial to the catalytic cycle, similar to DMF or DMAc.[4][5] |

| Structure | Long (C8) alkyl chain | The lipophilic octyl chain may enhance the solubility of nonpolar or long-chain organic halides and boronic acids, potentially improving reaction rates and yields for challenging substrates. |

| Volatility | Low | Reduced vapor pressure enhances laboratory safety by minimizing inhalation exposure and contributes to a lower environmental footprint. |

The causality behind these advantages lies in the molecular structure. The polar formamide head facilitates the dissolution of inorganic bases and stabilizes the polar/ionic palladium complexes formed during the catalytic cycle, while the nonpolar octyl tail can create a favorable microenvironment for lipophilic substrates, potentially overcoming solubility challenges encountered in more polar, shorter-chain amide solvents.

The Suzuki-Miyaura Catalytic Cycle in N-Octylformamide

The fundamental mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] N-Octylformamide is hypothesized to play a crucial role in facilitating each stage.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[7]

-

Transmetalation: This is often the rate-determining step. A base activates the organoboron compound (R²-B(OR)₂) to form a more nucleophilic boronate species.[8] The polar nature of N-Octylformamide is expected to stabilize this charged boronate and the subsequent Pd(II) intermediates, facilitating the transfer of the R² group from boron to palladium.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, thus completing the cycle.[7]

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

General Protocol for the Investigation of N-Octylformamide as a Solvent in Suzuki Coupling Reactions

Disclaimer: This protocol provides a general starting point for researchers. Optimal conditions (catalyst, ligand, base, temperature, and reaction time) are substrate-dependent and must be determined empirically.

I. Materials and Equipment

-

Solvent: N-Octylformamide (anhydrous grade recommended)

-

Substrates: Aryl/vinyl halide (1.0 eq), Aryl/vinyl boronic acid or ester (1.2–1.5 eq)

-

Palladium Pre-catalyst: Pd(PPh₃)₄ (1–5 mol%), Pd(OAc)₂ (1–5 mol%), or other suitable Pd(0) or Pd(II) sources.

-

Ligand (if using Pd(OAc)₂): PPh₃, SPhos, XPhos, or other phosphine ligands (typically 1:2 to 1:4 Pd:Ligand ratio).

-

Base: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0–3.0 eq), typically as a fine powder.

-

Equipment: Schlenk flask or reaction vial with magnetic stir bar, condenser, inert gas (N₂ or Ar) manifold, heating mantle or oil bath, magnetic stirrer, TLC plates, standard work-up and purification glassware (separatory funnel, rotary evaporator), and column chromatography supplies.

II. Experimental Workflow

Caption: Experimental Workflow for Suzuki Coupling in N-Octylformamide.

III. Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the organoboron reagent (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).

-

Causality Note: Adding the solid reagents first under ambient conditions is often more convenient and safer before introducing the solvent and catalyst.

-

-

Inert Atmosphere:

-

Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Reagent Addition:

-

Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand to the flask against a positive flow of inert gas.

-

Using a syringe, add N-Octylformamide (3–5 mL). The concentration should be adjusted based on substrate solubility.

-

Causality Note: The solvent is added last to ensure all solid components are present for immediate dissolution and to minimize exposure of the catalyst to air.

-

-

Reaction and Monitoring:

-

Lower the flask into a preheated oil bath set to a temperature between 80–120 °C. The high boiling point of N-Octylformamide provides a wide window for temperature optimization.

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

-

-

Workup:

-

Once the reaction is complete (typically 4–24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether, 20 mL).

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The high polarity of N-Octylformamide should facilitate its removal into the aqueous phase.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

IV. Optimization and Troubleshooting